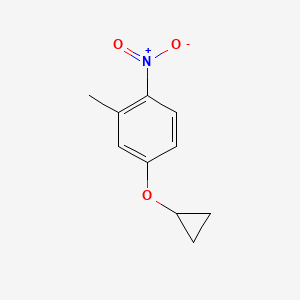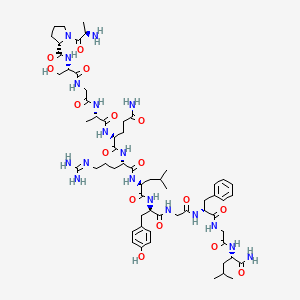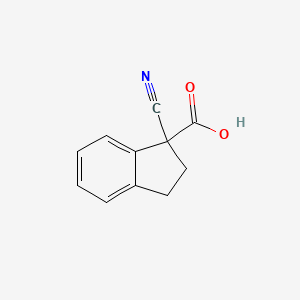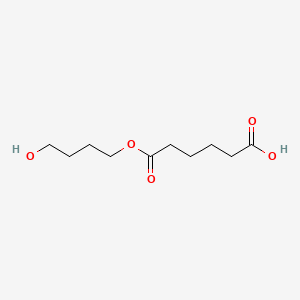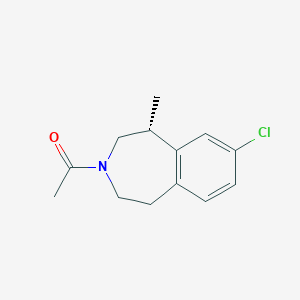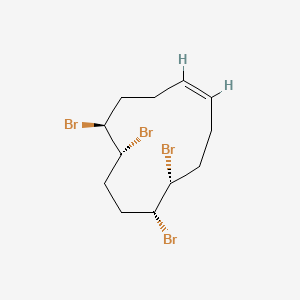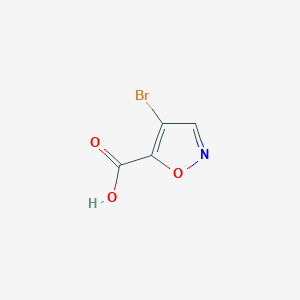![molecular formula C11H15Cl2NO2S B1142657 4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE CAS No. 16310-38-6](/img/no-structure.png)
4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride (4-CPSP-HCl) is an organic compound that is widely used in scientific research and lab experiments due to its advantageous properties. It is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. It is a chiral compound, meaning that it exists in two distinct forms, and is commonly used as a chiral auxillary in asymmetric synthesis. 4-CPSP-HCl has been used for a variety of applications, ranging from the synthesis of organic compounds to the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Neuroprotective and Cytoprotective Properties
4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride is structurally related to dapsone, which has shown significant neuroprotective and cytoprotective effects in various models of ischemic damage, traumatic damage, and neurodegenerative diseases such as Parkinson's and Alzheimer's. Dapsone's antioxidant, antiexcitotoxic, and antiapoptotic properties suggest potential applications for related compounds in neuroprotection and cytoprotection, indicating a possible research avenue for this compound (Diaz‐Ruiz et al., 2021).
Sulfonamide Research and Applications
The sulfonamide group, to which this compound belongs, is present in various clinically used drugs, showcasing diverse therapeutic benefits. Research indicates the importance of sulfonamides in developing drugs with antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and anticancer activities. This highlights the potential of this compound in various therapeutic applications, warranting further exploration in these domains (Carta et al., 2012).
Antioxidant Activity
Sulfonamides have also been identified for their significant antioxidant properties. Given the structural relationship, this compound may possess antioxidant capabilities, which could be beneficial in counteracting oxidative stress associated with various diseases, including neurodegenerative disorders and cardiovascular diseases. This potential application merits further investigation to understand its scope and mechanism (Zhao et al., 2018).
Sulfonamide Inhibitors
The sulfonamide moiety is a critical component in the development of various inhibitors, including those for enzymes and receptors involved in disease pathogenesis. This suggests the potential of this compound in the design of novel inhibitors targeting specific molecular pathways in diseases such as cancer, infectious diseases, and metabolic disorders, reflecting its versatility in drug development (Gulcin & Taslimi, 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine followed by hydrochloric acid treatment.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "piperidine", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-chlorobenzenesulfonyl chloride is added to piperidine in a solvent such as dichloromethane or chloroform.", "Step 2: The mixture is stirred at room temperature for several hours to allow for complete reaction.", "Step 3: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE." ] } | |
Número CAS |
16310-38-6 |
Fórmula molecular |
C11H15Cl2NO2S |
Peso molecular |
296.21 |
Sinónimos |
4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



